(R)-3-Amino-1,1-difluoropropan-2-ol

Description

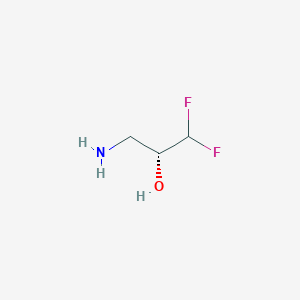

(R)-3-Amino-1,1-difluoropropan-2-ol (CAS 433-46-5) is a fluorinated β-amino alcohol with the molecular formula C₃H₇NOF₂. It features a hydroxyl group at position 2, an amino group at position 3, and two fluorine atoms at position 1 (Fig. 1). The (R)-enantiomer is particularly significant in pharmaceutical research due to its stereospecific interactions with biological targets. It serves as a key intermediate in synthesizing drug candidates and impurities, with applications in non-medical industrial or scientific research .

Properties

Molecular Formula |

C3H7F2NO |

|---|---|

Molecular Weight |

111.09 g/mol |

IUPAC Name |

(2R)-3-amino-1,1-difluoropropan-2-ol |

InChI |

InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2/t2-/m1/s1 |

InChI Key |

RHVLBJPNWATWIM-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(F)F)O)N |

Canonical SMILES |

C(C(C(F)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1,1-difluoropropan-2-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of ®-glycidol with difluoromethylamine under controlled conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods: Industrial production of ®-3-Amino-1,1-difluoropropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-1,1-difluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form difluoromethylated amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of difluoromethylated amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

®-3-Amino-1,1-difluoropropan-2-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Industry: The compound can be used in the development of agrochemicals and materials science, particularly in the synthesis of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of ®-3-Amino-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets. The amino group can form hydrogen bonds with active site residues, while the difluoromethyl group can participate in hydrophobic interactions, thereby stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between (R)-3-Amino-1,1-difluoropropan-2-ol and analogous fluorinated β-amino alcohols:

Fluorination Impact on Bioactivity and Stability

- Trifluorinated Analogues : The trifluoro derivative (CAS 1217730-60-3) exhibits superior electronegativity and metabolic stability compared to the difluoro compound. Its trifluoromethyl group mimics hydroxy-β-phenylethylamine, a β-adrenergic receptor ligand, enhancing bioactivity .

- Chirality : Enantiomeric purity is critical for both trifluoro and difluoro compounds. The (R)-configuration in the target compound ensures stereospecific interactions, as seen in its trifluoro counterpart .

Research Findings and Practical Considerations

- Biological Activity: Trifluorinated β-amino alcohols demonstrate higher β-agonist/antagonist mimicry than difluoro or non-fluorinated compounds, aligning with their structural similarity to hydroxy-β-phenylethylamine .

- Stability and Storage : The hydrochloride form of the target compound requires protective equipment during handling, while trifluoro variants (e.g., CAS 1217730-60-3) are stored under inert conditions due to hygroscopicity .

- Cost and Availability : Difluoro compounds (e.g., CAS 433-46-5) are commercially available at lower costs (~¥1,064/10mg), whereas trifluoro derivatives are pricier due to complex synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.